8-Chloro-6-methylimidazo[1,2-a]pyrazine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrazine class. This compound is characterized by a fused ring system that contains both imidazole and pyrazine moieties, making it of significant interest in medicinal chemistry due to its potential biological activities. It is classified under heterocycles and is recognized for its role in various chemical reactions and applications in drug development.
The synthesis of 8-chloro-6-methylimidazo[1,2-a]pyrazine can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. The use of palladium-catalyzed cross-coupling reactions has also been explored to facilitate the formation of more complex derivatives of imidazo[1,2-a]pyrazines .
The molecular structure of 8-chloro-6-methylimidazo[1,2-a]pyrazine can be represented as follows:
The compound exhibits a fused bicyclic structure where the imidazole ring shares two carbon atoms with the pyrazine ring. This structural arrangement contributes to its chemical reactivity and biological properties.
8-Chloro-6-methylimidazo[1,2-a]pyrazine is known to participate in various chemical reactions:
These reactions are often conducted under controlled environments using solvents that stabilize intermediates or enhance reaction rates. Catalysts may also be employed to optimize yields and selectivity.
The mechanism by which 8-chloro-6-methylimidazo[1,2-a]pyrazine exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
The compound's properties can significantly influence its reactivity and suitability for various applications in medicinal chemistry.
The scientific uses of 8-chloro-6-methylimidazo[1,2-a]pyrazine are diverse:
8-Chloro-6-methylimidazo[1,2-a]pyrazine (CAS 85333-43-3) is a bicyclic heteroaromatic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol. Its systematic IUPAC name reflects the fusion of imidazole and pyrazine rings, where numbering prioritizes the pyrazine nitrogen at position 1. The chlorine atom occupies position 8, while the methyl group resides at position 6 [1] [4].
Table 1: Fundamental Chemical Identifiers of 8-Chloro-6-methylimidazo[1,2-a]pyrazine
Property | Value |
---|---|
CAS Number | 85333-43-3 |
Molecular Formula | C₇H₆ClN₃ |
Molecular Weight | 167.60 g/mol |
SMILES | CC1=NC=C[N]2C1=NC(=C2)Cl |
InChI Key | ZZPUXAQVYFAAMQ-UHFFFAOYSA-N |
Structurally, the chloro substituent at C-8 withdraws electrons, reducing electron density at adjacent positions and influencing hydrogen-bonding interactions with biological targets. Concurrently, the methyl group at C-6 contributes modest steric bulk and enhances lipophilicity. The fused ring system adopts a planar conformation, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets. This geometry is stabilized by delocalized π-electrons across both rings, with bond lengths and angles consistent with aromatic character [1] [4] [8].
Computational analyses reveal key physicochemical properties: a topological polar surface area (TPSA) of 30.19 Ų, moderate lipophilicity (consensus Log P = 1.53), and aqueous solubility of 0.281 mg/mL. These parameters align with Lipinski’s rule of five (molecular weight <500, H-bond acceptors <10), predicting favorable oral bioavailability. The chloro and methyl groups synergistically balance solubility and membrane permeability, as evidenced by high gastrointestinal absorption and blood-brain barrier penetration scores in predictive models [4].
Early research on imidazo[1,2-a]pyrazines focused on synthetic methodologies rather than bioactivity. Initial syntheses in the 1950s–1970s employed condensation of 2-aminopyrazines with α-haloketones, though yields were variable. A breakthrough came in 2005 with catalyst-free, solvent-free protocols, enabling efficient library synthesis [3] . This paved the way for systematic exploration of bioactivity.
The scaffold gained prominence in anti-infective research when high-throughput screening identified imidazo[1,2-a]pyrazine carboxamides as potent Mycobacterium tuberculosis inhibitors. This led to the development of telacebec (Q203), a clinical-stage QcrB inhibitor targeting cytochrome bc₁ complex in oxidative phosphorylation. Its efficacy against drug-resistant tuberculosis validated the scaffold’s potential [5]. Parallel efforts revealed derivatives with activity against Plasmodium falciparum and Staphylococcus aureus, though none reached clinical trials [8].
Table 2: Key Developments in Imidazo[1,2-a]pyrazine-Based Drug Discovery
Time Period | Development Milestone | Therapeutic Area |
---|---|---|
Pre-2000 | Synthetic route optimization via α-haloketone condensations | Methodological focus |
2005–2010 | Catalyst-free, solvent-free synthesis protocols established | Enabling broad screening |
2011–2015 | Identification of nanomolar anti-tubercular carboxamides | Infectious diseases |
2016–Present | Telacebec (Q203) enters Phase II clinical trials | Tuberculosis therapeutics |
Beyond anti-infectives, scaffold diversification yielded kinase inhibitors. For example, 3-aryl-imidazo[1,2-a]pyrazines demonstrated sub-micromolar inhibition of Aurora kinases (2010), while imidazo[1,5-a]pyrazines emerged as dual mTORC1/mTORC2 inhibitors (2011). These cases underscore the scaffold’s adaptability to diverse target classes [8].
Halogenation critically modulates the pharmacodynamics of imidazo[1,2-a]pyrazines. Electrophilic bromination occurs preferentially at C-3 using N-bromosuccinimide (NBS), while chlorine directs substitutions to C-5 and C-8 due to its moderate electron-withdrawing effect [3]. Chlorine at C-8, as in 8-chloro-6-methylimidazo[1,2-a]pyrazine, enhances binding affinity to hydrophobic enzyme pockets and improves metabolic stability by shielding reactive sites. Bromine offers similar benefits with greater steric impact, as seen in 8-bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine, which exhibits enhanced potency in cellular assays [7].
Methyl substituents serve dual roles: they fine-tune lipophilicity and act as metabolic anchors for oxidation to hydroxymethyl metabolites. At C-6, the methyl group increases log P by ~0.5 units compared to unsubstituted analogs, enhancing membrane permeability. This is evidenced by the 8-methyl analog (Log P = 1.69), which shows higher bioavailability than hydrogen-substituted derivatives [4] [9]. Crucially, methylation at C-3 or C-6 minimally distorts ring planarity, preserving π-stacking capacity.
Table 3: Impact of Substituents on Key Properties of Imidazo[1,2-a]pyrazine Derivatives
Substituent Pattern | Consensus Log P | TPSA (Ų) | Bioavailability Score | Key Biological Effect |
---|---|---|---|---|
8-Chloro-6-methyl- | 1.53 | 30.19 | 0.85 | Optimized anti-tubercular activity |
8-Bromo-6-chloro-3-methyl- | 2.78* | 30.19 | 0.78 | Enhanced kinase inhibition |
6,8-Dimethyl- | 1.69 | 30.19 | 0.91 | Improved membrane permeability |
Unsubstituted core | 0.97 | 30.19 | 0.55 | Baseline reference |
*Estimated from analog data
Synergistic effects emerge when chloro and methyl groups occupy adjacent positions. In cytochrome bc₁ inhibitors, the 8-chloro-6-methyl pattern improved MIC₉₀ values against M. tuberculosis to <0.006 μM, outperforming monosubstituted analogs by 10-fold. This synergy arises from chloro-mediated target engagement and methyl-driven bioavailability, highlighting the strategic value of multi-substituted derivatives [5] [7]. Computational modeling confirms that chloro and methyl groups at C-8 and C-6 create complementary van der Waals interactions with residues in QcrB, reducing binding energy by ~2.3 kcal/mol compared to unsubstituted counterparts [4] [5].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6